tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Overview
Description
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is an organic compound with the molecular formula C11H23ClN2O2. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals . The compound is characterized by its white solid form and stability at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride can be synthesized through a multi-step process. One common method involves the initial synthesis of 2-aminomethylpiperidine, which is then reacted with tert-butyl chloroformate to produce the desired compound . The reaction typically requires an inert atmosphere and is conducted at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted piperidines and amine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the development of biologically active compounds.
Medicine: Involved in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl 2-(2-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate hydrochloride .
Uniqueness
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its stability and reactivity make it particularly valuable in the pharmaceutical industry .
Biological Activity
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound with notable biological activity, particularly in medicinal chemistry. It is characterized by a piperidine ring, an aminomethyl group, and a tert-butyl ester, which contribute to its diverse applications in organic synthesis and potential therapeutic uses.
- Molecular Formula : CHNO·HCl
- Molecular Weight : Approximately 250.77 g/mol
- Structure : The compound features a piperidine ring substituted with an aminomethyl group and a tert-butyl ester, which enhances its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound acts as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects depending on the target involved.
- Neurotransmitter Systems : Preliminary studies suggest that it may influence neurotransmitter systems, indicating potential applications in treating central nervous system disorders.
Pharmacological Potential
- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit anticancer properties. For example, modifications of similar structures have shown cytotoxicity against tumor cell lines, suggesting that this compound could have similar applications .
- Immunotherapy Applications : The compound's structural features may allow it to function in immune modulation, particularly in the context of PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .
- Neuropharmacology : Its interaction with neurotransmitter receptors suggests potential for development as a therapeutic agent targeting neurological disorders.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-Boc-2-(aminomethyl)piperidine | Similar piperidine structure with a different protecting group | More stable under acidic conditions |
(R)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylate | Enantiomer of the compound | Different biological activity profile |
Piperidin-1-carboxylic acid | Contains a carboxylic acid but no tert-butyl group | Lacks the unique reactivity of the tert-butyl group |
This table highlights how the unique combination of functional groups in this compound can lead to distinct biological activities compared to structurally similar compounds.
In Vitro Studies
Recent research has focused on the in vitro evaluation of the compound's binding affinities and biological effects:
- Binding Affinity Studies : Initial findings indicate that the compound has the potential to bind to various receptors involved in neurotransmission and immune response modulation. Further quantitative studies are needed to establish its pharmacological profile.
- Cytotoxicity Assays : In cell line studies, derivatives have shown significant cytotoxic effects against cancerous cells, suggesting that this compound could be a candidate for further development as an anticancer agent .
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12;/h9H,4-8,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJABFBQXCLGLSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60662446 | |
Record name | tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159823-04-7 | |
Record name | tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60662446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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